molecular formula C11H11N3O B13242854 6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one

6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one

Cat. No.: B13242854
M. Wt: 201.22 g/mol
InChI Key: KQIPUQWVCYTUNI-UHFFFAOYSA-N
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Description

6,8,11-Triazatricyclo[7500,2,7]tetradeca-1(9),2,4,6-tetraen-10-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may also be used to increase the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,11-Triazatricyclo[7500,2,7]tetradeca-1(9),2,4,6-tetraen-10-one stands out due to its specific arrangement of nitrogen atoms within the tricyclic framework, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6,8,11-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-10-one

InChI

InChI=1S/C11H11N3O/c15-11-9-7(3-1-6-13-11)8-4-2-5-12-10(8)14-9/h2,4-5H,1,3,6H2,(H,12,14)(H,13,15)

InChI Key

KQIPUQWVCYTUNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)NC1)NC3=C2C=CC=N3

Origin of Product

United States

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